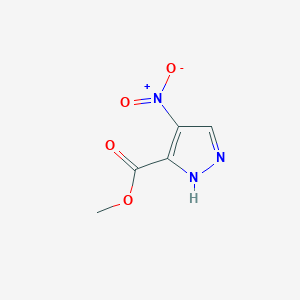

methyl 4-nitro-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-nitro-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)4-3(8(10)11)2-6-7-4/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAFBUCGMOKZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138786-86-4 | |

| Record name | methyl 4-nitro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methyl Iodide in Acetone with Potassium Carbonate

A mixture of 4-nitro-1H-pyrazole-3-carboxylate (2.0 g, 11.7 mmol), methyl iodide (2.0 g, 14.0 mmol), and potassium carbonate (1.62 g, 11.7 mmol) in acetone (60 mL) is stirred at 30°C for 5 hours. Chromatographic purification yields two regioisomers:

-

Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate (44% yield, Rf 0.43)

-

Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate (28% yield, Rf 0.71).

Key Data:

-

Yield: 44% (target isomer)

-

Conditions: Acetone, K₂CO₃, 30°C, 5 h

-

Characterization: NMR (CDCl₃) δ 3.99 (3H, s), 4.01 (3H, s), 8.13 (1H, s).

Esterification of 4-Nitro-1H-Pyrazole-3-Carboxylic Acid

Esterification using thionyl chloride (SOCl₂) or sulfuric acid in methanol provides an alternative pathway.

Thionyl Chloride in Methanol

A solution of 4-nitro-1H-pyrazole-3-carboxylic acid in methanol (20 mL) is treated with SOCl₂ (2.23 g, 18.7 mmol) at 0°C, followed by reflux for 2 hours. Evaporation yields the ester in 95% purity.

Key Data:

Sulfuric Acid in Methanol

Stirring 4-nitro-1H-pyrazole-3-carboxylic acid (1.00 g, 6.37 mmol) in methanol (20 mL) with concentrated H₂SO₄ (2 mL) at 65°C overnight yields the ester after silica gel purification.

Key Data:

-

Yield: 95%

-

Conditions: MeOH, H₂SO₄, 65°C, 16 h

Microwave-Assisted Alkylation

A microwave-assisted approach using cyanomethylenetributylphosphorane in toluene at 110°C for 30 minutes achieves partial methylation. However, this method yields only 31% of the desired product, making it less efficient than conventional approaches.

Key Data:

-

Yield: 31%

-

Conditions: Toluene, microwave, 110°C, 0.5 h

Comparative Analysis of Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Dimethyl sulfate in DMF | High | Mild temperature, scalable | High purity | Requires toxic dimethyl sulfate |

| Methyl iodide in acetone | 44% | Regioselective | Separates isomers effectively | Moderate yield |

| Thionyl chloride | 95% | Rapid, simple workup | High yield | Corrosive reagents |

| Microwave-assisted | 31% | Fast reaction time | Energy-efficient | Low yield, specialized equipment required |

Reaction Mechanisms and Optimization

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions.

Major Products Formed:

Reduction: Methyl 4-amino-1H-pyrazole-3-carboxylate.

Substitution: Various substituted pyrazole derivatives.

Hydrolysis: 4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Chemistry

In the field of organic chemistry, methyl 4-nitro-1H-pyrazole-3-carboxylate serves as a crucial building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst.

- Substitution : The ester group can undergo nucleophilic substitution reactions.

- Cyclization : It can participate in cyclization reactions to form condensed heterocyclic systems .

Biology

This compound has been investigated for its potential as a precursor in synthesizing biologically active molecules. Its structural features allow it to interact with biological targets, making it valuable in drug discovery and development.

Medicine

This compound has been explored for its role in developing pharmaceutical agents, particularly as inhibitors of specific enzymes. Its mechanism of action involves interactions through functional groups that modulate biological pathways .

Industrial Applications

The compound is also utilized in the production of agrochemicals and dyes due to its reactivity and ability to form derivatives that exhibit desired properties for these applications .

Case Study 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

A study demonstrated the utility of this compound in synthesizing pyrazolo[1,5-a]pyrimidines through cyclization reactions under acidic conditions. The resulting compounds showed promising biological activity, indicating potential therapeutic applications.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific enzymes related to cancer pathways utilized this compound as a lead compound. The study reported significant inhibition rates, suggesting further exploration for anticancer drug development.

Mechanism of Action

The mechanism of action of methyl 4-nitro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between methyl 4-nitro-1H-pyrazole-3-carboxylate and its analogs:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) | Notable Hazards |

|---|---|---|---|---|---|---|

| This compound (138786-86-4) | C₅H₅N₃O₄ | 171.11 | -NO₂ (C4), -COOCH₃ (C3), -H (N1) | 363.2 | 1.5 | Harmful by inhalation, skin contact |

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate (55864-87-4) | C₆H₇N₃O₄ | 185.14 | -NO₂ (C4), -COOCH₂CH₃ (C3), -H (N1) | ~370 (estimated) | ~1.4 (estimated) | Data unavailable |

| Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate (1245823-46-4) | C₆H₆ClN₃O₄ | 219.58 | -NO₂ (C4), -COOCH₃ (C3), -CH₂Cl (N1) | N/A | N/A | Likely toxic; reactive chloromethyl group |

| Methyl 1-hydroxy-4-nitro-1H-pyrazole-3-carboxylate (181585-85-3) | C₅H₅N₃O₅ | 187.11 | -NO₂ (C4), -COOCH₃ (C3), -OH (N1) | N/A | N/A | Potential irritant due to -OH group |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate (85290-78-4) | C₇H₁₀N₂O₂ | 154.17 | -CH₃ (C3), -COOCH₂CH₃ (C4), no -NO₂ | N/A | N/A | Less reactive due to absence of -NO₂ |

Reactivity and Functional Group Influence

- Nitro Group Impact: The -NO₂ group at position 4 in the parent compound is a strong electron-withdrawing group, activating the pyrazole ring for electrophilic substitution reactions. Analogs lacking this group (e.g., ethyl 3-methyl-1H-pyrazole-4-carboxylate) exhibit reduced reactivity in such processes .

- Ester Group Variations : Replacing the methyl ester with ethyl (CAS 55864-87-4) increases lipophilicity and may slow hydrolysis rates due to steric hindrance .

- Substituent Effects at N1: The chloromethyl group in CAS 1245823-46-4 enables nucleophilic substitution, making it valuable for synthesizing alkylated derivatives .

Research Tools and Structural Analysis

Crystallographic studies of these compounds often employ SHELXL for refinement and OLEX2 for structure solution, as evidenced by their widespread use in small-molecule crystallography .

Biological Activity

Methyl 4-nitro-1H-pyrazole-3-carboxylate (MNPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of MNPC, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

MNPC has the molecular formula and a molecular weight of approximately 171.11 g/mol. The structure features a pyrazole ring with a nitro group at the 4-position and a carboxylate ester at the 3-position, contributing to its reactivity and biological properties .

The biological activity of MNPC is primarily attributed to the presence of the nitro group, which enhances its reactivity. The compound can undergo reduction to form reactive intermediates that interact with various biological targets, including enzymes and receptors. This interaction can lead to the inhibition of specific enzymatic pathways or modulation of receptor activity, thereby exerting anti-inflammatory and analgesic effects .

Anti-inflammatory and Analgesic Properties

Research indicates that MNPC derivatives exhibit significant anti-inflammatory and analgesic activities. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways .

Inhibition of Glycogen Synthase Kinase 3 (GSK3)

MNPC has been evaluated as a potential inhibitor of Glycogen Synthase Kinase 3 (GSK3), an important target in various diseases, including cancer and neurodegenerative disorders. In vitro studies demonstrated that MNPC derivatives could selectively inhibit GSK3 activity, leading to reduced cell proliferation in certain cancer cell lines . The following table summarizes findings related to GSK3 inhibition:

| Compound | IC50 (µM) | Target | Cell Line |

|---|---|---|---|

| MNPC Derivative A | 0.5 | GSK3β | MRC5 |

| MNPC Derivative B | 0.8 | GSK3β | BSF T. brucei |

| MNPC Derivative C | 1.2 | GSK3β | HsCDK2/cyclin A |

Structure-Activity Relationship (SAR)

The biological activity of MNPC is influenced by structural modifications. The following compounds share structural similarities with MNPC:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-1H-pyrazole-3-carboxylic acid | Contains an amino group instead of a nitro group | Potentially less reactive but may have different biological activities |

| 1-Methyl-4-nitro-3-pyrazolecarboxylic acid | Methyl substitution at position one | May exhibit different solubility and reactivity |

| Ethyl 4-nitro-1H-pyrazole-3-carboxylate | Ethyl group instead of methyl | Alters lipophilicity and potential bioavailability |

The unique combination of functional groups in MNPC enhances its reactivity compared to these similar compounds, making it a valuable intermediate in synthetic chemistry .

Case Studies

Several studies have investigated the biological effects of MNPC and its derivatives:

- Anti-cancer Activity : A study focused on the anti-cancer properties of MNPC derivatives showed promising results against various cancer cell lines, indicating potential for further development as therapeutic agents .

- Enzyme Inhibition : Research demonstrated that MNPC could inhibit specific kinases involved in cellular signaling pathways, providing insights into its mechanism as a drug candidate for diseases like Alzheimer's .

Q & A

Advanced Research Question

- DFT calculations: Model transition states and charge distribution to predict sites susceptible to nucleophilic attack (e.g., nitro group para to ester) .

- Molecular electrostatic potential (MEP) maps: Visualize electron-deficient regions (e.g., nitro group) to guide synthetic modifications.

- Docking studies: If targeting biological activity, simulate interactions with enzymes (e.g., nitroreductases) .

Experimental validation via LC-MS monitors reaction pathways and byproduct formation .

How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

Advanced Research Question

Discrepancies may arise from solvent effects, tautomerism, or crystal packing. Mitigation strategies:

- Solvent correction models: Include solvent parameters in computational simulations (e.g., IEFPCM in Gaussian) .

- Solid-state vs. solution-state comparisons: Compare X-ray (solid) and NMR (solution) data to identify conformational differences .

- Dynamic NMR: Probe tautomeric equilibria in solution, which DFT may not fully capture .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.